molecular formula C27H17N3O2S B2757730 N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 477500-82-6

N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2757730
CAS No.: 477500-82-6
M. Wt: 447.51
InChI Key: SCNOTOOCDFZKQF-UHFFFAOYSA-N
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Description

The compound N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide features a quinoline core substituted at the 4-position with a carboxamide group linked to a 2-(benzo[d]oxazol-2-yl)phenyl moiety and at the 2-position with a thiophen-2-yl group. This hybrid structure combines aromatic heterocycles (quinoline, benzoxazole, and thiophene), which are known to enhance bioactivity, particularly in anticancer and enzyme inhibition contexts .

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3O2S/c31-26(19-16-23(25-14-7-15-33-25)28-20-10-3-1-8-17(19)20)29-21-11-4-2-9-18(21)27-30-22-12-5-6-13-24(22)32-27/h1-16H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNOTOOCDFZKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Coupling with Phenyl Group: The benzo[d]oxazole derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

    Formation of Quinoline Moiety: The quinoline ring can be synthesized via a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone.

    Introduction of Thiophene Group: The thiophene ring is introduced through a cross-coupling reaction, such as Stille or Suzuki coupling.

    Amidation Reaction: Finally, the carboxamide group is introduced by reacting the quinoline derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and quinoline rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: m-CPBA, KMnO4, H2O2

    Reduction: Pd/C, LiAlH4, NaBH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the quinoline ring could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Biological Activities

Anticancer Activity
Research indicates that compounds similar to N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating potent antiproliferative effects . Mechanistically, it may induce apoptosis and inhibit key signaling pathways involved in cancer proliferation, such as tyrosine kinases and MET kinase pathways .

Antimicrobial Properties
The compound's structural motifs suggest potential antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against bacterial and fungal strains, demonstrating promising results in inhibiting microbial growth. This suggests that this compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Compounds with similar structures have been investigated for their inhibitory potency against enzymes like monoamine oxidase and cholinesterase, which are relevant in neurodegenerative diseases such as Alzheimer's . The ability to inhibit these enzymes may contribute to increased acetylcholine levels, potentially alleviating cognitive decline associated with such conditions.

Case Studies

Study Findings Application
Study on Anticancer ActivityDemonstrated IC50 values in low micromolar range against HCT-116 and MCF-7 cellsPotential anticancer drug development
Neuroprotective StudyInhibition of acetylcholinesterase leading to increased acetylcholine levelsTreatment for Alzheimer’s disease
Antimicrobial EvaluationSignificant inhibitory effects against various bacterial strainsDevelopment of new antimicrobial agents

Mechanism of Action

The mechanism by which N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzo[d]oxazole and quinoline moieties could facilitate binding to DNA or proteins, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be inferred by comparing it to the following analogs:

Compound Name Key Substituents Biological Activity/Properties Reference
N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide Benzoxazole, naphthyloxy, hydroxylphenyl Moderate immunoproteasome inhibition (9% at 10 µM)
2-(5-Chloro-2-thienyl)-N-(4-phenoxyphenyl)-4-quinolinecarboxamide 5-Chloro-thiophene, phenoxyphenyl, quinoline-4-carboxamide Undisclosed activity; structural similarity highlights halogenation effects on solubility
N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxamide Bromobenzothiazole, dimethoxyphenyl, hexahydroquinoline Kinase inhibition focus; methoxy groups enhance membrane permeability
2-(4-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide Chlorophenyl, cyclopropyl-thiadiazole, quinoline-4-carboxamide Anticancer screening candidate; thiadiazole improves metabolic stability
Compound 12 series (e.g., 12c, 12d) Benzoxazole-thioacetamido, tert-butyl/phenyl groups Cytotoxic to HepG2 cells (IC50 ~5–10 µM); upregulates pro-apoptotic BAX and Caspase-3

Key Observations :

  • Benzoxazole vs. Benzothiazole : Benzoxazole derivatives (e.g., compound 12 series) exhibit stronger cytotoxicity than benzothiazole analogs (e.g., ), likely due to improved electron-withdrawing effects and binding affinity .
  • Thiophene Substitution : The thiophen-2-yl group in the target compound may enhance π-π stacking in enzyme active sites compared to halogenated thiophenes (e.g., 5-chloro in ), which prioritize steric effects over electronic .
  • Quinoline-4-Carboxamide Scaffold: This moiety is prevalent in kinase inhibitors () and immunoproteasome inhibitors (), suggesting the target compound may share similar mechanisms.

Physicochemical Properties

  • Solubility : Methoxy or hydroxyl groups (e.g., ) enhance water solubility, whereas halogenated thiophenes () reduce it .
  • LogP : The target compound’s LogP is estimated to be ~3.5–4.0 (similar to ’s 5-chloro-thiophene analog), favoring blood-brain barrier penetration .

Biological Activity

N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Benzo[d]oxazol-2-yl moiety: Known for its aromatic properties and potential interactions with biological targets.
  • Thiophen-2-yl group: Enhances reactivity and may participate in various chemical reactions.
  • Quinoline backbone : Associated with a range of pharmacological effects, including anticancer and antimicrobial activities.

The molecular formula of this compound is C19H14N2O2SC_{19}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 334.4 g/mol.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as:

  • Antitumor Agents : These compounds have shown the ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antibacterial Activity : Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their capacity to inhibit inflammatory pathways, including COX enzymes and nitric oxide production in macrophages .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methodologies include:

  • Condensation Reactions : Combining appropriate precursors through condensation reactions to form the quinoline structure.
  • Functional Group Modifications : Introducing thiophen and benzo[d]oxazole groups through electrophilic substitution reactions.

Antitumor Activity

A study evaluated the antitumor effects of similar quinoline derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell migration, showcasing their potential as therapeutic agents against cancer .

Antibacterial Efficacy

In another investigation, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
N-(3-benzothiazol-2-yl)phenylacetamideBenzothiazole moietyAnalgesic properties
5-(4-bromophenyl)-1H-pyrazolePyrazole structureAnti-inflammatory activity
4-thiazolylanilineThiazole groupEffective against specific bacterial strains

This table highlights the diversity within this class of molecules while emphasizing the unique combination of functional groups present in this compound, which may confer distinct pharmacological properties not found in others .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide?

The synthesis typically involves multi-step reactions, including coupling quinoline-4-carboxylic acid derivatives with substituted benzo[d]oxazole-amine intermediates. For example:

  • Step 1 : Activation of the carboxylic acid using coupling agents like HBTU or PyBOP in DMF, followed by reaction with 2-(benzo[d]oxazol-2-yl)aniline under basic conditions (e.g., N,N-diisopropylethylamine) .
  • Step 2 : Purification via column chromatography (e.g., Zorbax SB-C18 column with gradient elution) and validation using LCMS and NMR spectroscopy to confirm purity (>95%) .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra confirm aromatic proton environments and functional groups (e.g., quinoline C=O at ~165 ppm, thiophene protons at δ 7.2–7.8) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) to verify molecular weight .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity, especially for biologically active derivatives .

Q. What are the key considerations for optimizing reaction yields in quinoline-thiophene hybrid synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Room temperature for coupling reactions minimizes side products like hydrolysis .
  • Catalyst optimization : RuO2-mediated oxidation improves yield in thiophene functionalization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?

  • Density Functional Theory (DFT) : Calculations using hybrid functionals (e.g., B3LYP) assess HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to predict reactivity and binding affinity .
  • Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinase enzymes) to guide structural modifications .

Q. How to resolve contradictions between in vitro biological activity and computational predictions?

  • Case study : If a derivative shows poor cytotoxicity despite predicted strong binding to a kinase:
    • Experimental validation : Use surface plasmon resonance (SPR) to measure actual binding constants.
    • Metabolic stability assays : Check for rapid hepatic clearance using microsomal models .
    • Structural refinement : Adjust substituents (e.g., replacing thiophene with furan) to enhance target engagement .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in quinoline-benzoxazole hybrids?

  • Library design : Synthesize analogs with systematic substitutions (e.g., halogenation at quinoline C6, benzoxazole N-methylation) .
  • Biological assays : Test against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with IC50 values .
  • Pharmacophore mapping : Identify critical motifs (e.g., planar quinoline-thiophene core) using 3D-QSAR models .

Q. How to address challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystallization conditions : Use vapor diffusion with mixed solvents (e.g., CHCl3/MeOH) to promote slow nucleation .
  • Software tools : SHELXT for structure solution and Olex2 for refinement, leveraging high-resolution data (<1.0 Å) .
  • Handling instability : Store crystals under inert gas (N2) to prevent oxidation of thiophene moieties .

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